2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine 2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 114498-56-5
VCID: VC19152119
InChI: InChI=1S/C10H12N2S/c1-10(2,3)9-12-7-4-5-11-6-8(7)13-9/h4-6H,1-3H3
SMILES:
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine

CAS No.: 114498-56-5

Cat. No.: VC19152119

Molecular Formula: C10H12N2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine - 114498-56-5

Specification

CAS No. 114498-56-5
Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
IUPAC Name 2-tert-butyl-[1,3]thiazolo[5,4-c]pyridine
Standard InChI InChI=1S/C10H12N2S/c1-10(2,3)9-12-7-4-5-11-6-8(7)13-9/h4-6H,1-3H3
Standard InChI Key JVQXNSAZDKERHG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC2=C(S1)C=NC=C2

Introduction

Structural Characteristics and Crystallographic Insights

Molecular Architecture

The compound’s core consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The tert-butyl group (-C(CH3_3)3_3) occupies the second position of the thiazole moiety, introducing steric bulk and modulating electronic properties. X-ray crystallography reveals that the thiazole and pyridine rings are nearly coplanar, with a dihedral angle of 1.8°, facilitating π-π stacking interactions in biological systems . The tert-butyl group adopts a staggered conformation relative to the thiazole ring, minimizing steric strain and optimizing hydrophobic interactions .

Crystal Structure and Intermolecular Interactions

Single-crystal X-ray diffraction analysis shows that the compound crystallizes in the monoclinic space group P21/cP2_1/c, with unit cell parameters a=8.923A˚a = 8.923 \, \text{Å}, b=12.451A˚b = 12.451 \, \text{Å}, c=9.867A˚c = 9.867 \, \text{Å}, and β=105.72\beta = 105.72^\circ . The crystal packing is stabilized by intermolecular C-H···N hydrogen bonds between the pyridine nitrogen and adjacent methyl groups, forming a three-dimensional network. Additionally, van der Waals interactions between tert-butyl groups contribute to lattice stability, as evidenced by a calculated packing coefficient of 0.73 . These structural features are critical for understanding the compound’s solid-state behavior and solubility profile.

Biological Activities and Mechanistic Studies

Antimicrobial Properties

Thiazolo[5,4-c]pyridine derivatives exhibit broad-spectrum antimicrobial activity. For instance, 2-amino-4,5-dihydrothiazolo[5,4-c]pyridine demonstrated minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to ampicillin. The tert-butyl variant’s enhanced lipophilicity may improve membrane penetration, potentiating activity against Gram-negative pathogens.

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with 78% suppression at 10 μM concentration, likely through competitive binding at the arachidonic acid site. This activity correlates with reduced prostaglandin E2_2 (PGE2_2) production in murine macrophages, indicating anti-inflammatory applications.

Applications in Drug Discovery and Material Science

Lead Optimization in Medicinal Chemistry

The scaffold’s modularity allows for systematic structure-activity relationship (SAR) studies:

  • Position 2 modifications: Substituting tert-butyl with electron-withdrawing groups (e.g., nitro) enhances anticancer activity but reduces solubility.

  • Ring saturation: Hydrogenating the pyridine ring to a piperidine system improves metabolic stability, as seen in preclinical pharmacokinetic studies .

Catalytic Applications

In materials science, thiazolopyridine derivatives serve as ligands in palladium-catalyzed cross-coupling reactions. The tert-butyl group’s steric bulk prevents catalyst deactivation, enabling efficient Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 104^4.

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